molecular formula C11H10F3N3O2 B2579375 Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 691868-72-1

Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2579375
CAS No.: 691868-72-1
M. Wt: 273.215
InChI Key: QFVCFNPWUHQPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a trifluoromethyl (-CF₃) group at position 7 and a methyl (-CH₃) group at position 2.

Properties

IUPAC Name

ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O2/c1-3-19-10(18)7-5-15-8-4-6(2)16-17(8)9(7)11(12,13)14/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVCFNPWUHQPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)C)N=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of appropriate β-enaminone derivatives with aminopyrazoles under microwave irradiation. This method is highly efficient and yields various 2,7-disubstituted products . Another approach involves the use of palladium-catalyzed reactions to form the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes. The use of microwave irradiation and palladium-catalyzed reactions can be adapted for larger-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at Position 3

The bromine atom at position 3 (C3) serves as a key site for nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing trifluoromethyl group at C7, which polarizes the C–Br bond.

Key Reactions:

Reagent/ConditionsProductYieldReference
Pd(PPh₃)₄, K₂CO₃, Suzuki coupling3-Aryl derivatives60–85%
CuI, proline, arylboronic acids3-Arylpyrazolo[1,5-a]pyrimidines71%
NaSMe, DMF, 80°C3-Methylthio derivative68%
  • Mechanistic Insight: The bromine atom undergoes oxidative addition with palladium(0) in Suzuki-Miyaura cross-couplings, enabling aryl group introduction. Copper-mediated reactions favor Ullmann-type couplings under milder conditions .

Hydrolysis and Decarboxylation

The ethyl ester group at C6 is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can undergo decarboxylation.

Reaction Pathway:

  • Hydrolysis:

    • Conditions: 6M HCl, reflux, 12 h

    • Product: 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

    • Yield: 92%

  • Decarboxylation:

    • Conditions: Pyridine, 180°C, 2 h

    • Product: 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

    • Yield: 78%

Cross-Coupling Reactions at C5 and C7

The electron-deficient pyrimidine ring facilitates palladium-catalyzed cross-couplings at C5 and C7, though regioselectivity depends on substituent electronic effects.

Examples:

PositionReagentProductYieldReference
C5Aryl iodides, Pd(OAc)₂5-Aryl derivatives65–80%
C7Alkynyl triflates, CuI7-Alkynyl derivatives55%
  • Note: C7 trifluoromethyl group reduces electrophilicity at adjacent positions, directing couplings to C5 .

Electrophilic Aromatic Substitution (EAS)

The pyrazolo[1,5-a]pyrimidine core undergoes EAS at C2 and C6, though the trifluoromethyl group deactivates the ring.

Nitration:

  • Conditions: HNO₃, H₂SO₄, 0°C

  • Product: 6-Nitro derivative (major)

  • Yield: 42%

Chlorination:

  • Conditions: Cl₂, FeCl₃, CH₂Cl₂

  • Product: 2-Chloromethyl derivative

  • Yield: 37%

Functionalization via Reductive Amination

The ester group can be reduced to an alcohol, which undergoes reductive amination to introduce amine functionalities.

Stepwise Process:

  • Reduction:

    • Conditions: LiAlH₄, THF, 0°C → RT

    • Product: 6-Hydroxymethyl derivative

    • Yield: 85%

  • Amination:

    • Conditions: RNH₂, NaBH₃CN, MeOH

    • Product: 6-(Alkylaminomethyl) derivatives

    • Yield: 50–70%

Photochemical and Thermal Stability

The compound exhibits limited stability under UV light or prolonged heating due to the labile C–Br bond and ester group.

Decomposition Pathways:

  • Photolysis (λ = 254 nm): Cleavage of C–Br bond → radical intermediates.

  • Thermal ( > 150°C): Decarboxylation and trifluoromethyl group degradation .

Scientific Research Applications

Antitumor Activity

Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate has been investigated for its potential antitumor properties. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted the synthesis of several pyrazolo[1,5-a]pyrimidine derivatives that were tested for their ability to inhibit the growth of human cancer cells, demonstrating promising results .

Antimicrobial Effects

This compound has also been explored for its antimicrobial properties. A study identified the structure-activity relationship of pyrazolo[1,5-a]pyrimidines, indicating that modifications at specific positions can enhance their efficacy against microbial strains. The trifluoromethyl group is particularly noted for improving biological activity .

Inhibition of Enzymatic Activity

Another significant application is in the inhibition of enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism. In vitro studies have shown that certain pyrazolo[1,5-a]pyrimidine derivatives can effectively inhibit this enzyme, suggesting potential use in managing postprandial hyperglycemia in diabetic patients .

Data Table: Summary of Research Findings

Study ReferenceApplication AreaKey Findings
Antitumor ActivitySynthesis of derivatives showed significant cytotoxicity against cancer cells.
Antimicrobial EffectsEnhanced antimicrobial activity observed with specific structural modifications.
Enzyme InhibitionEffective α-glucosidase inhibition noted, suggesting potential for diabetes management.

Case Study 1: Antitumor Efficacy

In a notable study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their cytotoxic effects against various cancer cell lines. The results indicated that compounds with the trifluoromethyl substituent exhibited higher levels of activity compared to their non-fluorinated counterparts .

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of substituted pyrazolo[1,5-a]pyrimidines. The study revealed that this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to inhibit certain enzymes, potentially leading to anticancer effects . The trifluoromethyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features Reference
Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate 2-CH₃, 7-CF₃ Not reported Strong electron-withdrawing -CF₃ group; potential metabolic stability
Ethyl 3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate 3-Cl, 2-CH₃, 7-CF₃ Not reported Chlorine addition may increase lipophilicity; discontinued due to synthesis challenges
Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate 2-(3-Cl-C₆H₄), 7-CH₃ Not reported Chlorophenyl group introduces steric bulk and π-π interactions
Ethyl 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate 7-NH₂, 2-CH₃, 3-(3-CF₃-C₆H₄) 364.33 Amino group enhances solubility; trifluoromethylphenyl adds hydrophobicity

Biological Activity

Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C11H10F3N3O2
  • Molecular Weight : 273.21 g/mol
  • CAS Number : 937601-40-6

The presence of the trifluoromethyl group is notable as it often enhances the lipophilicity and biological activity of compounds.

Synthesis of this compound

The synthesis typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with various electrophilic reagents. The regioselectivity and efficiency of these reactions have been optimized in recent studies, allowing for the production of this compound in good yields .

Anticancer Activity

Recent studies indicate that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Compounds in this class often act as enzyme inhibitors, affecting pathways crucial for cancer cell survival and proliferation .
  • Case Studies : In vitro studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and L929 (fibroblast) cells .

Anti-inflammatory Activity

The compound also exhibits significant anti-inflammatory properties:

  • COX Inhibition : Research has highlighted the ability of pyrazolo[1,5-a]pyrimidines to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2. For instance, derivatives have shown IC50 values ranging from 0.034 to 0.052 μM against COX-2 .
  • Efficacy Studies : In vivo models have demonstrated that certain derivatives can reduce edema significantly compared to standard treatments like celecoxib .

Pharmacological Profiles

Activity TypeMechanismIC50 ValuesReference
AnticancerEnzyme inhibitionVaries by derivative
Anti-inflammatoryCOX-2 inhibition0.034 - 0.052 μM
AntimicrobialPotential against various pathogensNot specified

Safety and Toxicology

Safety assessments are crucial for any therapeutic agent:

  • Toxicity Studies : Initial toxicity evaluations indicate that some derivatives have a high safety margin with LD50 values exceeding 2000 mg/kg in animal models .
  • Histopathological Analysis : Studies show minimal degenerative changes in vital organs (liver, kidney) at therapeutic doses, suggesting a favorable safety profile .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of aminopyrazole derivatives with α,β-unsaturated carbonyl intermediates. For example:

  • Cyclization with diethyl ethoxymethylenemalonate : Refluxing aminopyrazole precursors (e.g., 3-acetyl-6-bromo-2H-chromen-2-one) with diethyl ethoxymethylenemalonate in acetic acid yields pyrazolo[1,5-a]pyrimidine carboxylates. Yields range from 62% to 75%, depending on substituents and reaction time .
  • Solvent and catalyst optimization : Pyridine or ethanol with catalytic piperidine improves cyclization efficiency. For instance, refluxing in ethanol with piperidine (0.5 mL) for 10 hours achieves 70% yield .
  • Purification : Products are often recrystallized from ethanol, dioxane, or methanol to obtain analytical-grade crystals .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Key for confirming substituent positions. For example, methyl groups at position 2 show δ 2.5–2.7 ppm, while trifluoromethyl groups resonate at δ 120–125 ppm in 13C NMR .
  • X-ray diffraction : Resolves crystal packing and dihedral angles. The pyrazolo[1,5-a]pyrimidine core is nearly planar (average deviation: 0.006 Å), with substituent rotations (e.g., 46.2° for dichlorophenyl groups) influencing intermolecular interactions .
  • Elemental analysis : Validates purity (e.g., C: 62.77%, H: 4.01%, N: 24.40% for derivatives ).

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what are key SAR insights?

Substituent effects on the pyrazolo[1,5-a]pyrimidine core are critical:

  • Trifluoromethyl (CF3) at position 7 : Enhances metabolic stability and lipophilicity, improving cell permeability. Derivatives with CF3 show IC50 values <5 µM against HEPG2 liver carcinoma .
  • Electron-withdrawing groups (e.g., Cl) : Increase DNA-binding affinity in metal complexes, as seen in Cu(II) complexes with IC50 = 2.70 µM .
  • Arylazo substituents : Influence π-π stacking in crystal structures, affecting solubility and intermolecular interactions .

Methodological approach :

  • Use parallel synthesis to introduce varied substituents (e.g., p-tolyl, morpholino) via Biginelli or Suzuki coupling .
  • Validate activity via in vitro assays (e.g., MTT for cytotoxicity) and molecular docking to predict target binding .

Q. How do crystallographic data resolve contradictions in reported biological activities?

Conflicting bioactivity data (e.g., varying IC50 values) may arise from polymorphic forms or solvent-dependent conformations. For example:

  • Cl⋯Cl interactions (3.475 Å) : Stabilize crystal packing in 3-(2,4-dichlorophenyl) derivatives, reducing solubility and altering bioavailability .
  • Planarity of the core : Non-planar conformations (e.g., due to bulky substituents) hinder intercalation with DNA, lowering antitumor efficacy .

Resolution strategy :

  • Compare single-crystal X-ray data (e.g., CCDC deposition numbers) across studies to identify polymorphic influences.
  • Perform dissolution studies in biorelevant media (e.g., simulated gastric fluid) to correlate crystallinity with bioactivity .

Q. What methodologies address discrepancies in spectroscopic data during structural elucidation?

Contradictions in NMR or MS data often stem from tautomerism or impurities:

  • Tautomeric equilibria : Use variable-temperature NMR to detect dynamic processes. For example, pyrazolo[1,5-a]pyrimidines may exhibit keto-enol tautomerism, shifting δ 7.2–8.5 ppm in 1H NMR .
  • High-resolution MS (HRMS) : Resolve isotopic patterns (e.g., [M+H]+ for C21H16ClN7Al: m/z 454.1094 observed vs. 454.1100 calculated) to confirm molecular formulas .
  • Cross-validate with IR : Absence/presence of NH stretches (3300–3500 cm⁻¹) confirms amine or azo group retention .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.